Terbium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

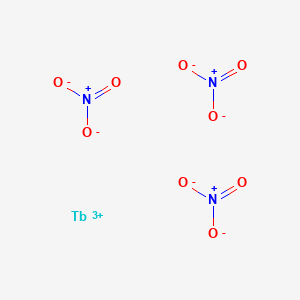

Terbium nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃. It is commonly found in its hexahydrate form, which crystallizes as triclinic colorless crystals with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O . This compound is known for its luminescent properties, particularly its green emission under ultraviolet light, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terbium nitrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting terbium oxide with nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hexahydrate form. The crystals are subsequently dried using sulfuric acid to achieve the final product .

Types of Reactions:

Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.

Reduction: Terbium(IV) can be reduced back to terbium(III) using reducing agents such as hydrogen peroxide.

Substitution: this compound can undergo substitution reactions with various ligands to form complexes.

Common Reagents and Conditions:

Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.

Reduction: Hydrogen peroxide in aqueous solution.

Substitution: Ammonium bicarbonate in aqueous solution.

Major Products Formed:

Oxidation: Terbium(IV) compounds such as terbium(IV) oxide.

Reduction: Terbium(III) compounds such as terbium(III) oxide.

Substitution: Terbium carbonate and other terbium complexes.

Applications De Recherche Scientifique

Terbium nitrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The luminescent properties of terbium nitrate are primarily due to the energy transfer from the sensitized terbium(III) ion to the target molecule. In metal-organic frameworks, the fluorescence response is attributed to the energy transfer from the terbium ion to the analyte, such as nitrite ions . This energy transfer mechanism is crucial for its applications in sensing and imaging.

Comparaison Avec Des Composés Similaires

- Terbium chloride (TbCl₃)

- Terbium acetate (Tb(CH₃COO)₃)

- Terbium fluoride (TbF₃)

- Terbium oxide (Tb₂O₃)

Comparison: Terbium nitrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Unlike terbium chloride and terbium acetate, this compound is more commonly used in luminescent applications due to its superior emission properties. Terbium fluoride and terbium oxide, on the other hand, are less soluble and are typically used in solid-state applications .

Analyse Des Réactions Chimiques

Thermal Decomposition

Terbium nitrate undergoes decomposition under heat, forming intermediate oxides and releasing nitrogen oxides:

-

Hydrate decomposition : Heating the hexahydrate (Tb(NO₃)₃·6H₂O) at 250–700°C in inert atmospheres yields terbium trioxide (Tb₄O₇) via intermediate basic nitrate (TbONO₃):

Tb(NO3)3⋅6H2OΔTbONO3ΔTb4O7+NOx↑Decomposition temperatures vary with hydration state and atmospheric conditions .

| Decomposition Product | Conditions | Byproducts |

|---|---|---|

| TbONO₃ | 150–250°C, air | H₂O, NO₂ |

| Tb₄O₇ | 400–700°C, inert atmosphere | NO, N₂O, O₂ |

Reactions with Acids and Bases

-

Acid dissolution : this compound dissolves in dilute sulfuric acid, forming hydrated Tb³⁺ ions and hydrogen gas:

2Tb+3H2SO4→2Tb3++3SO42−+3H2↑ -

Alkaline precipitation : Adding hydroxide ions (e.g., NaOH) to this compound solutions precipitates terbium hydroxide:

Tb(NO3)3+3NaOH→Tb(OH)3↓+3NaNO3

Coordination Chemistry

This compound acts as a precursor for synthesizing luminescent and magnetic complexes due to Tb³⁺'s high coordination flexibility:

-

Example : Reaction with N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) in acetonitrile produces an eight-coordinate complex [Tb(Cbbpen)(NO₃)] with a distorted dodecahedral geometry .

| Ligand | Coordination Number | Geometry | Application |

|---|---|---|---|

| H₂bbpen | 8 | Dodecahedral | Fluorescent probes |

| Pyridine carboxylates | 9 | Trigonal prismatic | Catalysis |

-

Fluorescence : Complexes with organic ligands exhibit strong Tb³⁺ emission at 543 nm under UV excitation, useful in optoelectronics .

Reactivity and Hazards

This compound is a strong oxidizer with hazardous interactions:

-

Redox reactions : Violent decomposition occurs with reducing agents (e.g., aluminium powder, organic materials), producing flammable mixtures or explosions .

-

Incompatibilities : Avoid contact with cyanides, thiocyanates, and hypophosphites. Storage with combustibles (wood, paper) risks spontaneous ignition .

| Hazard | Conditions | Outcome |

|---|---|---|

| Explosion | Mixed with Al powder + H₂O | Self-accelerating reaction |

| Toxic fumes | Decomposition >200°C | NOₓ emission |

| Corrosion | Acidic solutions | Skin/eye irritation |

Propriétés

Numéro CAS |

10043-27-3 |

|---|---|

Formule moléculaire |

HNO3Tb |

Poids moléculaire |

221.938 g/mol |

Nom IUPAC |

nitric acid;terbium |

InChI |

InChI=1S/HNO3.Tb/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

CMBJJRLWNDIJTC-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] |

SMILES canonique |

[N+](=O)(O)[O-].[Tb] |

Key on ui other cas no. |

10043-27-3 |

Synonymes |

gallium nitrate gallium nitrate heptahydrate gallium nitrate, 67Ga-labeled Ganite NSC 15200 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.